Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate
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Overview
Description
Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate is a complex organic compound with the molecular formula C12H13BrCl3N3O2S. This compound is notable for its unique structure, which includes a brominated aniline group, a carbothioyl group, and a trichloroethylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate typically involves multiple steps. One common method includes the reaction of 3-bromoaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethyl chloroformate and 2,2,2-trichloroethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and controlling reaction conditions, are applicable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate can undergo various chemical reactions, including:
Oxidation: The brominated aniline group can be oxidized to form different products.
Reduction: The compound can be reduced to remove the bromine atom or alter the carbothioyl group.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction could produce amines or thiols .
Scientific Research Applications
Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate involves its interaction with specific molecular targets. The brominated aniline group can interact with enzymes or receptors, while the carbothioyl group may form covalent bonds with nucleophilic sites in proteins or DNA. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-{[(4-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 1-{[(4-acetylanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate: Contains an acetyl group instead of a bromine atom.
Uniqueness
Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13BrCl3N3O2S |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
ethyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate |
InChI |
InChI=1S/C12H13BrCl3N3O2S/c1-2-21-11(20)19-9(12(14,15)16)18-10(22)17-8-5-3-4-7(13)6-8/h3-6,9H,2H2,1H3,(H,19,20)(H2,17,18,22) |
InChI Key |
XDGNGDBLWAHFOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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